molecular formula C27H37N5O2 B2995310 N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922557-95-7

N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2995310
CAS RN: 922557-95-7
M. Wt: 463.626
InChI Key: LMFFXDNZEOQQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C27H37N5O2 and its molecular weight is 463.626. The purity is usually 95%.
BenchChem offers high-quality N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated the potential of hybrid compounds, incorporating elements from known antiepileptic drugs, for anticonvulsant applications. Such compounds have shown broad spectra of activity in preclinical seizure models, highlighting their therapeutic potential in epilepsy treatment (Kamiński et al., 2015). Similarly, novel N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives have been synthesized and evaluated for their anticonvulsant effects, showing potent activity and suggesting a viable pathway for developing new antiepileptic drugs (Malik et al., 2013).

Sleep-Wake Modulation

The orexin system plays a significant role in sleep-wake regulation, and targeting orexin receptors with selective antagonists offers a novel approach to managing sleep disorders. For instance, selective orexin-2 receptor antagonism has been explored for its potential to initiate and prolong sleep without impacting motor coordination, offering insights into the development of new sleep aids (Dugovic et al., 2009).

Biomedical Applications

In materials science, poly(2-oxazolines) have been investigated for their biocompatibility and potential in biomedical applications. Studies have shown low cytotoxicity and non-significant immunological effects, supporting their use in drug delivery systems and immunobiology (Kronek et al., 2011).

Pharmaceutical Chemistry

Salt formation with active pharmaceutical ingredients can improve solubility and other physicochemical properties, critical for drug development. Research into salts of mefenamic acid with various amines has explored these benefits, providing valuable insights for pharmaceutical chemistry (Bouanga Boudiombo et al., 2018).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O2/c1-18-14-19(2)25(20(3)15-18)29-27(34)26(33)28-17-24(32-12-10-30(4)11-13-32)21-6-7-23-22(16-21)8-9-31(23)5/h6-7,14-16,24H,8-13,17H2,1-5H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFFXDNZEOQQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-mesityl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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